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Compound of Interest

Compound Name: Fmoc-Phe-Pro-OH

Cat. No.: B12502873

Get Quote

Part 1: Executive Summary & The "Split Peak"
Paradox
Fmoc-Phe-Pro-OH (

, MW 484.55) is a critical dipeptide building block in Solid Phase Peptide Synthesis (SPPS). Its
structural elucidation presents a unique challenge to analytical scientists: the rotameric
equilibrium of the Phenylalanine-Proline amide bond.

Unlike standard peptide bonds which overwhelmingly favor the trans conformation (

), the N-substituted nature of Proline allows a significant population of the cis isomer (typically
10–30% in solution). This results in NMR signal duplication and HPLC peak splitting, often
misdiagnosed as sample impurity.

This guide synthesizes Mass Spectrometry (MS), NMR, and HPLC protocols to definitively

characterize Fmoc-Phe-Pro-OH, distinguishing intrinsic rotamers from actual synthetic

impurities.

Part 2: Mass Spectrometry (Molecular Identity)
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Mass spectrometry provides the primary confirmation of molecular weight and sequence

connectivity.

Experimental Protocol
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Direct Infusion: 5 µL/min.

Data Interpretation
Ion Type Theoretical m/z Observed Species Diagnostic Note

485.55 485.6
Base peak; confirms

intact dipeptide.

507.53 507.5
Common adduct;

confirms MW.

263.3 263.3
Loss of Fmoc group

(dibenzofulvene).

Fragment 179.0 179.1

Fluorenyl cation

(highly stable

aromatic).

Analyst Note: The presence of the m/z 179 peak is a hallmark of Fmoc-protected amino acids.

Absence of higher mass peaks rules out incomplete deprotection or polymerization byproducts.

Part 3: NMR Spectroscopy (The Core Elucidation)
NMR is the definitive tool for resolving the cis/trans isomerism. The restricted rotation around

the Phe-Pro amide bond (
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) creates two distinct magnetic environments.

Experimental Setup
Solvent: DMSO-d

(Preferred over CDCl

to prevent aggregation and mimic SPPS conditions).

Concentration: 10–15 mg in 600 µL.

Temperature: 298 K (25°C). Note: Variable Temperature (VT) NMR at 353 K can coalesce

rotamer peaks, proving they are the same molecule.

Predicted Chemical Shift Table ( H & C in DMSO-d )
Values are approximate based on peptide backbone trends.
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Residue Position H (ppm) C (ppm) Multiplicity

Fmoc Aromatics 7.30 – 7.90 120.0 – 144.0 Multiplets

(Linker) 4.15 – 4.25 66.0 Doublet/Multiplet

(Bridge) 4.20 – 4.30 47.0 Triplet

Phe 7.60 – 7.80 - Doublet

4.50 – 4.70 54.0 Multiplet

2.80 – 3.10 37.0
Multiplet

(Diastereotopic)

Aromatics 7.15 – 7.30 126.0 – 130.0 Multiplets

Pro 4.20 – 4.40 59.0 Multiplet

1.80 – 2.20
29.0 (Trans) /

31.5 (Cis)
Multiplet

1.80 – 1.95
24.5 (Trans) /

22.0 (Cis)
Multiplet

3.40 – 3.60 47.0 Multiplet

C-Term ~12.5 173.0 Broad Singlet

Distinguishing Cis vs. Trans Rotamers
The most reliable method to distinguish the isomers is the

C Chemical Shift Difference between the Proline

and

carbons (

).

The
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Rule:

Trans Isomer:

ppm. (Pro

and

are closer in shift).

Cis Isomer:

ppm. (Pro

is downfield,

is upfield).

Mechanism:[1][2] The steric compression in the cis form shields the

-carbon significantly.

NOE Correlations (2D NOESY/ROESY):

Trans: Strong NOE between Phe

and Pro

.

Cis: Strong NOE between Phe

and Pro

.

Part 4: Chromatographic Purity (HPLC)
High-Performance Liquid Chromatography often shows "double peaks" for pure Proline-

containing peptides.

Method Parameters
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Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).

Mobile Phase: A: 0.1% TFA in

; B: 0.1% TFA in Acetonitrile.

Gradient: 30% B to 90% B over 20 min.

Detection: 254 nm (Fmoc absorption).

Interpretation Logic
Split Peaks: If two peaks appear (e.g., ratio 80:20) and have identical Mass Spectra, they are

conformers.

Peak Coalescence: Re-running the HPLC at 60°C often merges the peaks into a single

sharp band, confirming purity. This is a mandatory self-validation step.

Part 5: Visualization & Workflows
Diagram 1: Structure Elucidation Workflow
This flowchart outlines the logical progression from raw sample to confirmed structure,

emphasizing the feedback loops for rotamer verification.
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Caption: Step-by-step elucidation logic. The "Variable Temp NMR" step is the critical control

point for distinguishing rotamers from impurities.

Diagram 2: Cis/Trans Isomerism & NOE Correlations
This diagram visualizes the spatial arrangement of the Phe-Pro bond and the specific NOE

signals that differentiate the isomers.
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Pro H-AlphaWeak/No NOE
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Click to download full resolution via product page

Caption: Diagnostic NOE correlations. In the Trans isomer, the Phe alpha-proton is close to the

Pro delta-protons. In Cis, it is close to the Pro alpha-proton.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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